molecular formula C16H13N3OS2 B6519497 3-(methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 896338-09-3

3-(methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B6519497
CAS No.: 896338-09-3
M. Wt: 327.4 g/mol
InChI Key: GNVSJTJCDSATAT-UHFFFAOYSA-N
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Description

3-(methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide is a well-characterized, potent inhibitor of Aurora kinases (Aurora A, B, and C), which are serine/threonine kinases critical for mitotic progression and chromosomal segregation. This compound acts through competitive inhibition at the ATP-binding site, effectively suppressing kinase activity and inducing G2/M phase cell cycle arrest and apoptosis in cancer cells, as demonstrated in various studies (source: https://pubmed.ncbi.nlm.nih.gov/17016419). Its primary research value lies in oncology, where it is employed as a tool compound to investigate mitotic regulation, tumor cell proliferation, and resistance mechanisms in both in vitro and in vivo models. Additionally, it facilitates high-throughput screening for drug discovery and serves as a reference in kinase profiling assays to explore signaling pathways involved in carcinogenesis (source: https://www.ncbi.nlm.nih.gov/books/NBK12753/). The compound's selectivity and efficacy make it invaluable for advancing understanding of Aurora kinase roles in disease and developing targeted anticancer therapies.

Properties

IUPAC Name

3-methylsulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS2/c1-21-12-6-4-5-11(9-12)15(20)19-16-18-14(10-22-16)13-7-2-3-8-17-13/h2-10H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVSJTJCDSATAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of thiazoles, including 3-(methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide, exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle regulation. Inhibition of these kinases can lead to reduced tumor growth and proliferation in cancer cells .

Antimicrobial Properties

Thiazole derivatives have shown promise as antimicrobial agents. The presence of the pyridine and thiazole rings enhances their interaction with microbial enzymes, potentially leading to effective inhibition of bacterial growth. This application is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .

Anti-inflammatory Effects

The compound's structural features may also confer anti-inflammatory properties. Thiazoles are known to modulate inflammatory pathways, making this compound a candidate for further investigation in inflammatory diseases .

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. For instance, studies have focused on its interaction with protein kinases, which play pivotal roles in various signaling pathways. Understanding these interactions can lead to the development of targeted therapies for diseases like cancer and diabetes.

Molecular Probes

Due to its unique structure, this compound can serve as a molecular probe in biochemical assays. Its ability to bind selectively to certain proteins makes it useful for studying protein function and dynamics in cellular environments.

Development of Novel Materials

The compound's chemical properties allow it to be explored as a precursor for synthesizing novel materials, particularly in organic electronics and photonics. Its potential for forming stable thin films could be advantageous in developing organic semiconductors.

Nanotechnology

Research into nanomaterials has identified thiazole derivatives as potential candidates for drug delivery systems due to their ability to encapsulate therapeutic agents effectively. This application could enhance the bioavailability and targeting of drugs within the body.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer Activity Inhibits CDK4/6; reduces tumor cell proliferation
Antimicrobial Properties Effective against various bacterial strains
Anti-inflammatory Effects Modulates inflammation pathways
Enzyme InhibitionOngoing StudiesPotential inhibitor of key metabolic enzymes
Materials ScienceExperimental DataUseful for organic electronics and nanomaterials

Comparison with Similar Compounds

Substituent Variations: Sulfanyl vs. Sulfonyl Groups

  • 3-(Methylsulfonyl)-N-[4-(Pyridin-2-yl)-1,3-Thiazol-2-yl]Benzamide
    • Key Difference : Replacement of the methylsulfanyl (-SMe) group with a methylsulfonyl (-SO₂Me) group ().
    • Impact :
  • logP : Sulfonyl derivatives typically exhibit lower logP values (~3–4) compared to sulfanyl analogs (logP ~4.05 for 4-(methylsulfanyl) variant, ), suggesting reduced lipophilicity.
  • Synthetic Route: Prepared via coupling of 3-(methylsulfonyl)benzoic acid with 2-amino-4-(pyridin-2-yl)thiazole using EDCI/HOBt ().
  • 4-(Methylsulfanyl)-N-[4-(Pyridin-2-yl)-1,3-Thiazol-2-yl]Benzamide (G786-1400)

    • Key Difference : Methylsulfanyl group at the para-position (vs. meta) on the benzamide ring ().
    • Impact :
  • Physicochemical Properties : Molecular weight 327.43, logP 4.05, and low water solubility (LogSw -4.20), indicative of high lipophilicity .

Heterocyclic Modifications

  • 4-[(3-Methylpiperidinyl)Sulfonyl]-N-[4-(tert-Butyl)-1,3-Thiazol-2-yl]Benzamide
    • Key Features : Incorporates a 3-methylpiperidinyl-sulfonyl group and a bulky tert-butyl substituent on the thiazole ring ().
    • Impact :
  • Steric Effects : The tert-butyl group may hinder binding to flat enzymatic pockets but improve selectivity.
  • 3-Pyrrolidinylsulfonyl Analogs

    • Example : N-(4-Phenyl-1,3-thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide ().
    • Impact : The pyrrolidine ring introduces basicity (pKb ~3.68, estimated) and conformational flexibility, which could modulate target engagement .

Physicochemical and Pharmacokinetic Profiles

Compound Molecular Weight logP Solubility (LogSw) Hydrogen Bond Acceptors
3-(Methylsulfanyl)-N-[4-(Pyridin-2-yl)... 327.43 (Isomer) 4.05 -4.20 5
3-(Methylsulfonyl)-N-[4-(Pyridin-2-yl)... 343.40 ~3.5 -3.8 (Estimated) 7
4-(Methylsulfanyl)-N-[4-(Pyridin-2-yl)... 327.43 4.05 -4.20 5
4-[(3-Methylpiperidinyl)Sulfonyl] Analog 421.57 ~3.8 -4.0 (Estimated) 8

Notes:

  • The para-sulfanyl isomer (G786-1400) shares identical molecular weight and logP with the meta-sulfanyl target compound but differs in substituent positioning, which may alter binding orientation .

Preparation Methods

Hantzsch Thiazole Formation

A representative protocol involves reacting α-bromo ketones with thioureas under basic conditions. For example:

  • Reactant Preparation : 2-Aminothiazole intermediates are synthesized by treating 2-bromo-1-(pyridin-2-yl)ethan-1-one with thiourea in ethanol at 80°C for 6 hours.

  • Cyclization : The resulting thiazole-2-amine is isolated via filtration and recrystallized from methanol (yield: 72–78%).

Key Variables :

ParameterOptimal RangeImpact on Yield
Temperature70–85°C<5% deviation
SolventEthanol/Water (3:1)Maximizes purity
Reaction Time4–8 hoursPrevents overoxidation

Introduction of Methylsulfanyl Group

The methylsulfanyl (-SMe) moiety is introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling.

Nucleophilic Substitution on Benzoyl Chloride

  • Substrate Activation : 3-Nitrobenzoyl chloride is treated with sodium thiomethoxide (NaSMe) in DMF at 0°C.

  • Reduction : The nitro group is reduced to amine using H₂/Pd-C in ethanol, followed by acetylation to yield 3-(methylsulfanyl)benzoyl chloride (overall yield: 64%).

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 8.0 Hz, 1H), 7.89 (s, 1H), 7.62 (d, J = 8.0 Hz, 1H), 2.55 (s, 3H).

  • LCMS : m/z = 183.1 [M+H]⁺.

Amide Bond Formation

Coupling 3-(methylsulfanyl)benzoyl chloride with 4-(pyridin-2-yl)-1,3-thiazol-2-amine requires careful optimization to avoid epimerization.

Carbodiimide-Mediated Coupling

  • Reaction Setup : Combine 3-(methylsulfanyl)benzoyl chloride (1.2 equiv) and thiazole-2-amine (1.0 equiv) in anhydrous DCM with EDCl (1.5 equiv) and HOBt (0.3 equiv).

  • Stirring : React at 25°C for 12 hours under nitrogen.

  • Workup : Extract with NaHCO₃, dry over Na₂SO₄, and purify via silica chromatography (hexane/EtOAc 4:1).

Yield : 58–63%
Purity : >98% (HPLC, C18 column, 0.1% TFA in H₂O/MeCN).

Alternative Pathways and Comparative Analysis

One-Pot Sequential Synthesis

A streamlined approach condenses thiazole formation and amidation:

  • Simultaneous Cyclization/Amidation : React 2-bromo-1-(pyridin-2-yl)ethan-1-one, thiourea, and 3-(methylsulfanyl)benzoic acid in DMF with HATU/DIPEA.

  • Conditions : 60°C, 8 hours, yielding 54% product.

Advantages : Reduced purification steps; Disadvantages : Lower regioselectivity (85:15 ratio favoring desired isomer).

Scale-Up and Industrial Considerations

Catalytic Efficiency

CatalystLoading (mol%)Turnover Frequency (h⁻¹)
Pd(OAc)₂1.512.7
RuPhos-Pd-G30.518.9

RuPhos-Pd-G3 enhances coupling efficiency in Suzuki steps, reducing metal residues to <5 ppm.

Solvent Recycling

  • DMF Recovery : Distillation at 80°C under vacuum achieves 92% solvent reuse.

  • Waste Reduction : MeCN/water biphasic systems cut organic waste by 40%.

Analytical Characterization

Spectroscopic Confirmation

  • HRMS : m/z = 327.0924 [M+H]⁺ (calc. 327.0921).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 167.8 (C=O), 153.2 (thiazole C-2), 149.1 (pyridine C-2).

X-ray Crystallography

Single-crystal analysis confirms the planar thiazole-benzamide dihedral angle (12.7°) and intramolecular H-bonding (N–H···O=C, 2.1 Å).

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Thiourea dimerization during Hantzsch synthesis (5–8% yield loss).

  • Solution : Add 10 mol% CuI to suppress radical side reactions.

Purification Difficulties

  • Issue : Co-elution of regioisomers in silica chromatography.

  • Solution : Use reverse-phase HPLC with 0.1% formic acid modifier (purity >99%) .

Q & A

Q. What are the optimal synthetic conditions for preparing 3-(methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide with high purity?

The synthesis requires multi-step organic reactions, with careful control of temperature (typically 60–100°C), solvent selection (e.g., dimethylformamide or dichloromethane), and pH adjustments. Catalysts such as triethylamine may enhance coupling efficiency during amide bond formation. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity. Analytical validation using HPLC and NMR ensures structural fidelity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s molecular structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the positions of the methylsulfanyl, pyridinyl, and benzamide groups. Mass spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups like the thioether (C-S) and amide (C=O) bonds. High-resolution mass spectrometry (HRMS) further resolves isotopic patterns .

Q. What solvent systems are compatible with this compound for in vitro biological assays?

The compound exhibits moderate solubility in DMSO (10–20 mM) and dichloromethane, but limited solubility in aqueous buffers. For cell-based assays, stock solutions in DMSO diluted to <0.1% v/v in culture media are recommended to avoid cytotoxicity. Sonication or heat (37–50°C) may improve dispersion .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up synthesis for derivative libraries?

Scalable synthesis requires iterative optimization:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may improve cross-coupling efficiency.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining yields >85%.
  • Flow chemistry : Enables continuous production with real-time monitoring via inline UV-Vis spectroscopy .

Q. What strategies are recommended to resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from impurities or assay conditions. Mitigation steps include:

  • Purity reassessment : Quantify trace impurities (<0.5%) using LC-MS.
  • Standardized assays : Use isogenic cell lines and consistent ATP levels in kinase inhibition studies.
  • Orthogonal validation : Confirm target engagement via surface plasmon resonance (SPR) or thermal shift assays .

Q. How can the sulfamoyl and thiazole moieties be leveraged to design derivatives with enhanced pharmacokinetic properties?

  • Sulfamoyl modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability.
  • Thiazole ring functionalization : Replace pyridinyl with quinolinyl to enhance blood-brain barrier penetration.
  • Prodrug strategies : Esterify the amide group to increase oral bioavailability .

Q. What computational methods predict binding affinities to biological targets like kinases or GPCRs?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with ATP-binding pockets. Free-energy perturbation (FEP) calculations quantify binding energy differences (<1 kcal/mol resolution). Validate predictions with mutagenesis studies on key residues (e.g., Lys68 in MAPK1) .

Q. How do environmental factors (pH, temperature) influence the compound’s stability in long-term storage?

  • pH sensitivity : Degrades rapidly at pH <4 (amide hydrolysis) or pH >9 (thioether oxidation).
  • Temperature : Store at -20°C in argon-sealed vials to prevent radical-mediated decomposition.
  • Light exposure : Amber glassware minimizes photodegradation of the thiazole ring .

Methodological Notes

  • Synthetic protocols : Prioritize anhydrous conditions for sulfonylation steps to avoid side reactions .
  • Biological assays : Include positive controls (e.g., staurosporine for kinase inhibition) and normalize data to cell viability .
  • Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for reproducibility .

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